molecular formula C9H14ClNO2 B13196794 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride

Cat. No.: B13196794
M. Wt: 203.66 g/mol
InChI Key: RQNMNAZABSAQGO-UHFFFAOYSA-N
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Description

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a derivative of phenol, featuring an amino group and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves the reaction of phenol derivatives with epichlorohydrin, followed by aminolysis. One common method includes the reaction of phenol with epichlorohydrin to form glycidyl derivatives, which are then subjected to aminolysis using ammonia or amines to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-2-hydroxypropyl)phenol hydrochloride
  • 3-(2-Amino-3-hydroxypropyl)phenol
  • 3-(2-Amino-3-hydroxypropyl)phenol sulfate

Uniqueness

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the propyl chain enhances its reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

3-(2-amino-3-hydroxypropyl)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H

InChI Key

RQNMNAZABSAQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)N.Cl

Origin of Product

United States

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